molecular formula C11H22N4S B5811467 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione CAS No. 189513-55-1

9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione

Cat. No. B5811467
CAS RN: 189513-55-1
M. Wt: 242.39 g/mol
InChI Key: VOONHXSNUIDTGL-UHFFFAOYSA-N
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Description

9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione, also known as TUT or TUT-7, is a compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and properties, which make it a promising candidate for use in a variety of biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is based on its ability to bind to metal ions and form stable complexes. This can result in a variety of biochemical and physiological effects, depending on the specific metal ion and protein involved. For example, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine beta-hydroxylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 are largely dependent on the specific metal ion and protein involved. In general, however, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to have a number of interesting properties, including antioxidant activity, metal ion sequestration, and enzyme inhibition. These effects make it a promising candidate for use in a variety of biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is its ability to selectively bind to metal ions, which can be useful for studying the role of metal ions in biological processes. Additionally, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7. One area of interest is in the development of new metal chelators based on the 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 structure. These compounds could be used to study a variety of metal-containing proteins and enzymes. Additionally, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 could be modified to improve its selectivity for specific metal ions or to reduce its toxicity to cells. Finally, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 could be used as a starting point for the development of new drugs or therapeutic agents.

Synthesis Methods

The synthesis of 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 involves several steps, including the reaction of tert-butyl isocyanide with 1,2,4,5-tetraaminocyclohexane to form a spirocyclic intermediate. This intermediate is then treated with sulfur to yield the final product, 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7. The overall process is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to have a number of potential applications in scientific research. One area of interest is in the study of metalloproteins, which are proteins that contain metal ions as part of their structure. 9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione-7 has been shown to be an effective chelating agent for a variety of metal ions, including copper, zinc, and nickel. This makes it a useful tool for studying the role of metal ions in biological processes.

properties

IUPAC Name

9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4S/c1-10(2,3)8-4-6-11(7-5-8)14-12-9(16)13-15-11/h8,14-15H,4-7H2,1-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOONHXSNUIDTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NNC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355375
Record name ST51006276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione

CAS RN

189513-55-1
Record name 9-(1,1-Dimethylethyl)-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189513-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51006276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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